molecular formula C22H27BrN2O3S B297218 4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No. B297218
M. Wt: 479.4 g/mol
InChI Key: RTOISHDNOACTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMB-4 and is a sulfonamide derivative that has been synthesized for its potential use as a selective antagonist for the dopamine D3 receptor.

Mechanism of Action

BMB-4 acts as a selective antagonist for the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in dopamine signaling through the D3 receptor, which has been shown to have therapeutic potential in the treatment of addiction and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMB-4 have been extensively studied. BMB-4 has been shown to have a high affinity for the dopamine D3 receptor and a low affinity for other dopamine receptor subtypes. This selectivity makes BMB-4 a promising candidate for the treatment of addiction and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BMB-4 is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific targeting of dopamine signaling, which has been shown to have therapeutic potential. However, one limitation of BMB-4 is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on BMB-4. One potential direction is the development of more soluble analogs of BMB-4 that can be used in a wider range of experimental settings. Another potential direction is the investigation of the therapeutic potential of BMB-4 in the treatment of addiction and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of BMB-4 and its potential effects on dopamine signaling.

Synthesis Methods

The synthesis of BMB-4 involves the reaction of 4-bromo-N-(4-methylbenzyl)benzenesulfonamide with 4-methylpiperidin-1-ylacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain BMB-4 in high yield and purity.

Scientific Research Applications

BMB-4 has been the subject of numerous scientific studies due to its potential applications in research. One of the primary uses of BMB-4 is as a selective antagonist for the dopamine D3 receptor. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. The dopamine D3 receptor is a subtype of the dopamine receptor that has been implicated in addiction, movement disorders, and psychiatric disorders.

properties

Molecular Formula

C22H27BrN2O3S

Molecular Weight

479.4 g/mol

IUPAC Name

4-bromo-N-[(4-methylphenyl)methyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C22H27BrN2O3S/c1-17-3-5-19(6-4-17)15-25(16-22(26)24-13-11-18(2)12-14-24)29(27,28)21-9-7-20(23)8-10-21/h3-10,18H,11-16H2,1-2H3

InChI Key

RTOISHDNOACTDZ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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